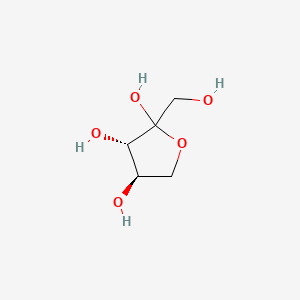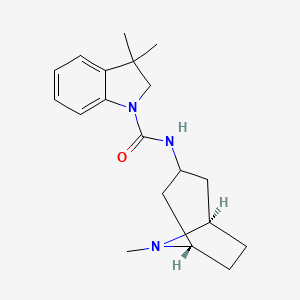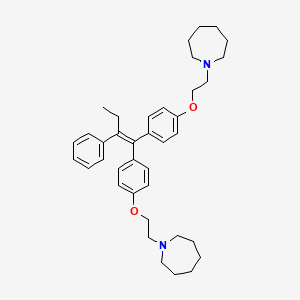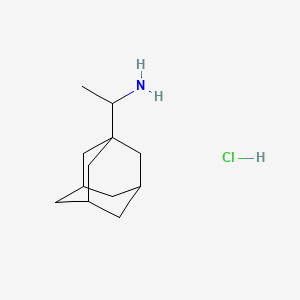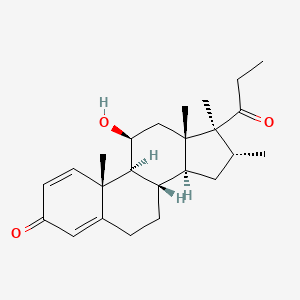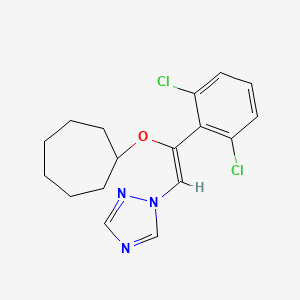
Ro 64-5229
Vue d'ensemble
Description
Ro64-5229, également connu sous le nom de (Z)-1-[2-cycloheptyloxy-2-(2,6-dichlorophényl)éthényl]-1H-1,2,4-triazole, est un composé organique synthétique. Il s'agit d'un antagoniste sélectif et non compétitif du récepteur métabotropique du glutamate 2 (mGlu2).
Applications De Recherche Scientifique
Ro64-5229 a plusieurs applications en recherche scientifique :
Neurosciences : Il est utilisé pour étudier le rôle des récepteurs mGlu2 dans le cerveau et leur implication dans les troubles neurologiques.
Pharmacologie : Ro64-5229 est utilisé dans la recherche sur le développement de médicaments pour explorer son potentiel comme agent thérapeutique pour des affections telles que l'anxiété et la dépression.
Biochimie : Le composé est utilisé pour étudier les voies biochimiques impliquant les récepteurs mGlu2 et leur modulation par divers ligands
Mécanisme d'action
Ro64-5229 exerce ses effets en se liant sélectivement et en inhibant le récepteur mGlu2. Cette inhibition réduit la capacité du récepteur à moduler la libération de neurotransmetteurs, affectant ainsi la transmission synaptique et l'excitabilité neuronale. Les cibles moléculaires comprennent le récepteur mGlu2 et les voies de signalisation associées impliquant les protéines G .
Mécanisme D'action
Target of Action
Ro 64-5229 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission.
Mode of Action
As a non-competitive antagonist, this compound binds to an allosteric site on the mGlu2 receptor. This binding inhibits the receptor’s function, specifically, it inhibits GTP γ35 S binding to mGlu2-containing membranes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission pathway. By inhibiting the mGlu2 receptor, this compound can modulate the activity of this pathway, potentially affecting various neurological processes .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso and to 100 mm in ethanol . This suggests that this compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of the mGlu2 receptor by this compound can lead to a variety of molecular and cellular effects. For example, it has been reported that this compound can reduce the presynaptic inhibitory effect of Neuroligin 1 . This could potentially influence synaptic plasticity and other neurological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.
Analyse Biochimique
Biochemical Properties
Ro 64-5229 plays a significant role in biochemical reactions by inhibiting the binding of GTP γ35 S to mGlu2-containing membranes with an IC50 of 0.11 μM . This inhibition is crucial as it modulates the activity of mGlu2 receptors, which are involved in various neurological processes. This compound interacts with mGlu2 receptors in a non-competitive manner, meaning it binds to a site distinct from the glutamate binding site, thereby altering the receptor’s conformation and function .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It has been shown to reduce the presynaptic inhibitory effect of Neuroligin 1, a protein involved in synaptic formation and function . In HEK-mGluR2 cells, this compound inhibits the activity of the neuroligin 1 ectodomain, which in turn affects the formation of cAMP induced by Forskolin . This modulation of cellular signaling pathways highlights the compound’s potential impact on cell function, including cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mGlu2 receptor in a non-competitive manner . This binding inhibits the receptor’s ability to interact with GTP γ35 S, thereby modulating the receptor’s activity. The inhibition of mGlu2 receptors by this compound leads to alterations in downstream signaling pathways, which can affect various cellular processes, including neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and is soluble in DMSO and ethanol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mGlu2 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in normal cellular functions and signaling pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves its interaction with mGlu2 receptors, leading to the modulation of glutamatergic neurotransmission
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its inhibitory effects on mGlu2 receptors. The precise mechanisms of transport and distribution are still being elucidated.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, the mGlu2 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended site of action to modulate mGlu2 receptor activity effectively.
Méthodes De Préparation
La synthèse de Ro64-5229 implique la préparation d'éthers énoliques hétérocycliquesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, le produit final étant purifié à un degré de pureté élevé (≥99 %) par chromatographie liquide haute performance (CLHP) .
Analyse Des Réactions Chimiques
Ro64-5229 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe dichlorophényle, en utilisant des réactifs comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés
Comparaison Avec Des Composés Similaires
Ro64-5229 est unique en raison de sa haute sélectivité et de son antagonisme non compétitif du récepteur mGlu2. Des composés similaires comprennent :
LY341495 : Un autre antagoniste du mGlu2, mais avec des propriétés de sélectivité et de liaison différentes.
MPEP : Un antagoniste sélectif du récepteur mGlu5, utilisé pour la comparaison dans des études impliquant les récepteurs mGlu2 et mGlu5. Ro64-5229 se distingue par son affinité de liaison spécifique et les effets distincts qu'il a sur la modulation du récepteur mGlu2
Propriétés
IUPAC Name |
1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCVFKBRXOEQRF-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)

